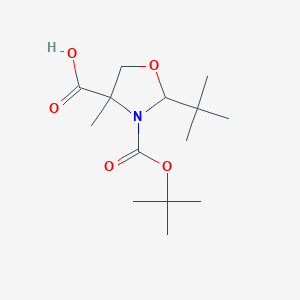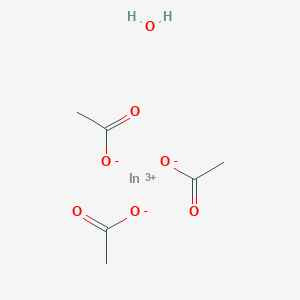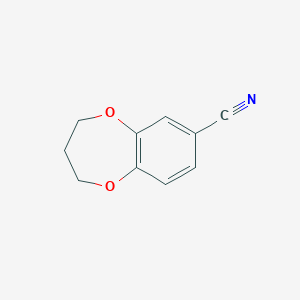
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Protection and Deprotection: The Boc group is used to protect amines during synthetic procedures and can be removed under acidic conditions.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The deprotection process involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. Examples include:
Boc-protected amino acids: Such as Boc-L-phenylalanine and Boc-L-tyrosine.
Boc-protected peptides: Used in peptide synthesis to protect amine functionalities during coupling reactions.
The uniqueness of this compound lies in its specific structure, which combines the Boc group with an oxazolidine ring, providing unique reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17) |
InChI-Schlüssel |
LDBFQVSYCCMNKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500527.png)



![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12500554.png)
![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)

![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
![2-[(4-Fluorobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12500615.png)
